4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Description
4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C16H12I2N4O2S and its molecular weight is 578.2 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS Number: 380462-33-9) is a member of the triazole family known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₂I₂N₄O₂S
- Molecular Weight : 578.2 g/mol
- Structure : The compound features a triazole ring substituted with various functional groups including a hydroxyl group and diiodophenyl moiety which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its antibacterial activity against various bacterial strains. In vitro studies have shown that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Moderate |
Bacillus subtilis | Moderate |
Shigella dysenteriae | Weak to Moderate |
These results suggest that the presence of the diiodophenyl and methoxy groups may enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit carrageenan-induced paw edema in rats, indicating its effectiveness in reducing inflammation. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
Test Substance | Dose (mg/kg) | Inhibition (%) |
---|---|---|
This compound | 50 | 70 |
Aspirin | 100 | 85 |
The data indicates that while the compound exhibits promising anti-inflammatory effects, it is less potent compared to established anti-inflammatory drugs like aspirin .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to be linked to its ability to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
Cancer Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
A549 (Lung Cancer) | 25 |
These findings warrant further investigation into its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound can be attributed to several factors:
- Hydrophobic Interactions : The methoxy and diiodophenyl groups enhance lipophilicity, improving membrane permeability.
- Receptor Binding : The triazole moiety may interact with various biological receptors, modulating their activity.
- Redox Activity : The presence of the hydroxyl group suggests potential redox activity that could influence cellular signaling pathways.
Case Studies
- In Vivo Anti-inflammatory Study : A study conducted on rats demonstrated significant reduction in paw edema when treated with the compound at a dose of 50 mg/kg compared to control groups.
- Antibacterial Efficacy : In a comparative study with standard antibiotics, this compound showed comparable efficacy against Staphylococcus aureus, suggesting potential for development as an alternative antibacterial agent.
Properties
Molecular Formula |
C16H12I2N4O2S |
---|---|
Molecular Weight |
578.2 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12I2N4O2S/c1-24-12-4-2-9(3-5-12)15-20-21-16(25)22(15)19-8-10-6-11(17)7-13(18)14(10)23/h2-8,23H,1H3,(H,21,25)/b19-8+ |
InChI Key |
OZGMCHVCYDDODZ-UFWORHAWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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